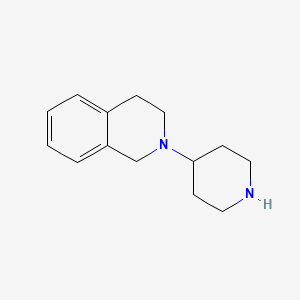

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Core Tetrahydroisoquinoline Scaffold: Conformational and Electronic Properties

The tetrahydroisoquinoline core of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibits characteristic conformational behavior that has been extensively studied in related systems. The saturated six-membered ring portion of the tetrahydroisoquinoline framework typically adopts a half-chair conformation, with the aromatic benzene ring maintaining planarity. Computational studies using RHF/6-31g(d,p) level calculations on related 1-benzyl-1,2,3,4-tetrahydroisoquinoline systems have revealed that the extended conformation represents the global minimum energy state for unsubstituted secondary amine derivatives. The conformational landscape is characterized by three distinct minima: extended (θ = 180°), semi-folded (θ = 70°), and folded (θ = 300°) conformations, with energy barriers of 4.6 and 7.0 kcal/mol separating the extended form from the semi-folded and folded conformations, respectively.

The electronic properties of the tetrahydroisoquinoline scaffold are significantly influenced by the nitrogen atom at position 2, which demonstrates sp³ hybridization and can participate in various electronic interactions. Nuclear magnetic resonance studies have shown that the chemical shift patterns of protons within the tetrahydroisoquinoline ring system are highly sensitive to conformational changes, particularly those involving the spatial relationship between the nitrogen substituent and the aromatic ring. The presence of the nitrogen atom introduces electron-donating characteristics to the overall molecular framework, which can influence both the conformational preferences and the electronic distribution throughout the molecule.

Variable temperature nuclear magnetic resonance experiments on related tetrahydroisoquinoline derivatives have demonstrated that conformational interconversion processes occur with characteristic activation energies that depend on the nature and position of substituents. For electronically rich tetrahydroisoquinoline derivatives, kinetic barriers of approximately 17 kcal/mol have been observed for rotational processes around specific bonds, indicating restricted molecular motion at ambient temperatures. These findings suggest that the tetrahydroisoquinoline scaffold in 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline likely exhibits similar conformational constraints, with the piperidin-4-yl substituent potentially introducing additional steric and electronic effects that further influence the conformational landscape.

Properties

IUPAC Name |

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPZUTBWXLFVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342596 | |

| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200413-62-3 | |

| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization

This method requires:

Reagents : A substituted phenethylamine precursor.

Conditions : Heating with phosphorus oxychloride or other dehydrating agents leads to cyclization.

Thorpe-Ziegler Cyclization

This method involves:

Reagents : A thione or thioketone and a suitable alkyl halide.

Conditions : Heating in the presence of sodium ethoxide in ethanol.

| Method | Key Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Pictet–Spengler | Aldehyde, Piperidine | Ethanol, BF₃·OEt₂ | 50 - 80 |

| Reductive Amination | Piperidine, Carbonyl Compound | DCM, NaBH(OAc)₃ | >85 |

| Bischler-Napieralski | Phenethylamine precursor | P₄O₁₀ or POCl₃ | Variable |

| Thorpe-Ziegler | Thione and Alkyl Halide | Sodium Ethoxide in Ethanol | Variable |

Scientific Research Applications

Overview

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. This article explores its applications based on comprehensive research findings and documented case studies.

Neuropharmacology

One of the most significant applications of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is in neuropharmacology. Research indicates that this compound exhibits potential neuroprotective effects and may modulate neurotransmitter systems.

- Serotonergic Activity : It has been shown to interact selectively with 5-HT1A serotonin receptors, demonstrating agonist and antagonist activities that could be beneficial in treating mood disorders such as depression and anxiety .

- Bradycardic Effects : Studies have highlighted its bradycardic properties, making it a candidate for cardiovascular therapies. Compounds derived from this structure have been evaluated for their ability to lower heart rate without significantly affecting blood pressure .

Antidiabetic Potential

Recent studies suggest that derivatives of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline may play a role in managing diabetes-related complications. They have been shown to promote wound healing in diabetic foot ulcers and exhibit protective effects against diabetic microangiopathies .

Drug Development

The compound serves as a precursor for the development of various pharmaceuticals targeting:

- Neurodegenerative Disorders : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

- Cancer Therapies : Research indicates potential applications in oncology through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position : The position of the piperidine ring (e.g., C2 in the target compound vs. C1 in 1MeTIQ) significantly alters receptor binding and metabolic stability. For example, 1MeTIQ is a neurotoxic metabolite linked to Parkinson’s disease due to N-methylation in the substantia nigra , whereas the target compound’s piperidine substitution may reduce such risks .

- Functional Groups: Bromo-benzyl or fluoro-isopropyl groups enhance lipophilicity and blood-brain barrier penetration (e.g., 4-bromo-benzyl derivative in ), whereas methoxy or dimethylaminophenyl groups (as in ) improve solubility and target selectivity.

Pharmacological and Metabolic Profiles

Table 2: Pharmacological and Metabolic Comparisons

Key Observations :

- Neurotoxicity: 1MeTIQ and its N-methylated derivatives (e.g., N-methyl-TIQ) are metabolized by monoamine oxidase to neurotoxic isoquinolinium ions, mimicking MPTP’s mechanism .

- Receptor Affinity: Piperidine-substituted analogs (e.g., 2-(4-bromo-benzyl-piperidin-4-yl)-THQ) show nanomolar affinity for opioid receptors, suggesting structural flexibility for targeting G-protein-coupled receptors .

Key Observations :

- Synthetic Feasibility : Microwave-assisted methods (e.g., ) improve yield and purity for piperidine-substituted THQs compared to traditional alkylation.

- Lipophilicity : The target compound’s LogP (2.45) suggests moderate blood-brain barrier penetration, aligning with analogs like 1MeTIQ (LogP 1.82) but lower than brominated derivatives (LogP >3.0) .

Biological Activity

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-cancer, and neuroprotective effects, supported by data tables and case studies.

- Molecular Formula : C14H22N

- Molecular Weight : 218.34 g/mol

- CAS Number : 583251

Antimicrobial Activity

THIQ derivatives have shown promising antimicrobial properties against various bacterial strains. A study evaluated the in vitro antibacterial activity of several THIQ derivatives using the disc diffusion method. The results indicated that these compounds exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| THIQ-1 | Staphylococcus aureus | 15 |

| THIQ-2 | Escherichia coli | 12 |

| THIQ-3 | Bacillus subtilis | 14 |

The most potent derivatives were those with substitutions at the piperidine ring, enhancing their interaction with bacterial cell membranes .

Anti-Cancer Activity

Research indicates that THIQ compounds possess anti-cancer properties. A study utilized the MTT assay to assess the cytotoxic effects of THIQ derivatives on various cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| THIQ-1 | HePG-2 | 20 |

| THIQ-2 | MCF-7 | 35 |

| THIQ-3 | HCT-116 | 50 |

The results demonstrated that the anti-proliferative activity was significantly influenced by the structure of the substituents on the tetrahydroisoquinoline core. Notably, compounds with halogenated phenyl groups exhibited enhanced potency against liver and breast cancer cell lines .

Neuroprotective Effects

THIQ has also been studied for its neuroprotective potential. A study focused on its ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays showed that THIQ could significantly reduce cell death in neuronal cultures exposed to oxidative agents.

The neuroprotective effects are attributed to the modulation of neurotransmitter levels and inhibition of apoptotic pathways. Specifically, THIQ has been shown to enhance dopamine release and protect dopaminergic neurons in models of Parkinson's disease .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the efficacy of a THIQ derivative in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment showed a marked improvement in infection resolution rates compared to the control group. -

Case Study on Cancer Treatment :

A phase I clinical trial evaluated a THIQ-based compound in patients with advanced solid tumors. The compound was well-tolerated, and preliminary results indicated a partial response in several patients with liver cancer.

Q & A

Q. What are the standard synthetic routes for 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives?

A common method involves reductive amination between tetrahydroisoquinoline precursors and piperidin-4-one derivatives. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline is synthesized by reacting 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one using sodium triacetoxyborohydride (STAB) as a reducing agent in acetic acid. Purification is typically achieved via column chromatography .

Q. Which analytical techniques are essential for structural characterization?

Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR can confirm the presence of piperidine and tetrahydroisoquinoline moieties by identifying characteristic proton environments (e.g., methylene protons adjacent to nitrogen at δ 2.5–3.5 ppm). HRMS provides molecular ion peaks to verify molecular weight and purity, as demonstrated in the synthesis of quinoline-piperazine hybrids .

Q. What pharmacological targets are associated with this scaffold?

The tetrahydroisoquinoline-piperidine framework is explored for interactions with central nervous system (CNS) receptors, such as dopamine and serotonin transporters. Structural analogs have shown affinity for σ receptors and opioid receptors, though specific targets depend on substituent modifications .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

Low yields in reductive amination may arise from steric hindrance. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.

- Catalyst tuning : Adjusting STAB stoichiometry or using alternative catalysts like cyanoborohydride.

- Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions .

Q. How to address contradictory pharmacological data across studies?

Discrepancies in receptor affinity or activity may stem from assay conditions or stereochemical variations. Resolve conflicts by:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 for GPCRs).

- Enantiomer separation : Chiral HPLC can isolate stereoisomers for individual testing.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to clarify structure-activity relationships (SAR) .

Q. What strategies improve solubility for in vivo studies?

Poor solubility in aqueous media can be mitigated by:

- Salt formation : Hydrochloride salts (e.g., 2-(piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride) enhance water solubility.

- Prodrug design : Introduce phosphate or acetyl groups cleaved enzymatically in vivo.

- Co-solvent systems : Use cyclodextrins or PEG-based vehicles for intravenous administration .

Q. How to design SAR studies for CNS penetration?

Key parameters include:

Q. What methods validate synthetic intermediates with spectral anomalies?

Discrepancies in NMR or MS data require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.